ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and a butanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including the Bartoli indole synthesis and the Fischer indole synthesis . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the butanoyl group via an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of indole derivatives with biological systems.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity . The butanoyl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole moiety.
Uniqueness
Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate is unique due to its combination of an indole moiety, a piperazine ring, and a butanoyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
Overview of Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate
This compound is a complex organic compound that incorporates an indole moiety, which is often associated with various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The piperazine ring is known for its ability to interact with a variety of biological targets, making compounds containing this structure of interest in medicinal chemistry.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The incorporation of an indole moiety in the structure of this compound may enhance its ability to inhibit cancer cell proliferation through multiple mechanisms, including:
- Induction of Apoptosis: Indole compounds can activate apoptotic pathways in cancer cells.
- Inhibition of Angiogenesis: Some indole derivatives inhibit the formation of new blood vessels, which is crucial for tumor growth.
Neuroprotective Effects
Compounds with piperazine structures are often evaluated for neuroprotective effects. The potential mechanisms include:
- Modulation of Neurotransmitter Systems: Piperazine derivatives can influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
- Inhibition of Neuroinflammation: These compounds may reduce inflammation in neural tissues, protecting against neurodegenerative diseases.
Antimicrobial Activity
The presence of both piperazine and indole groups suggests that this compound may exhibit antimicrobial properties. Studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Neuroprotection | Modulates neurotransmitters | |
Antimicrobial | Disrupts cell membranes |
Case Study: Indole Derivatives in Cancer Therapy
A study published in Journal of Medicinal Chemistry highlighted a series of indole derivatives that showed significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity, suggesting that this compound could be a candidate for further investigation due to its unique structure.
Case Study: Piperazine Compounds in Neurology
Research published in Neuropharmacology explored the effects of piperazine derivatives on cognitive functions in animal models. The findings indicated that these compounds could improve memory and learning processes by enhancing synaptic plasticity, suggesting potential applications for this compound in treating cognitive disorders.
Properties
Molecular Formula |
C20H26N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 4-[4-(1H-indole-2-carbonylamino)butanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O4/c1-2-28-20(27)24-12-10-23(11-13-24)18(25)8-5-9-21-19(26)17-14-15-6-3-4-7-16(15)22-17/h3-4,6-7,14,22H,2,5,8-13H2,1H3,(H,21,26) |
InChI Key |
XDAYYPHSLIWADS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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